The most promising and active area of scientific research involving Dimethyl 2,5-Dioxahexanedioate (DMDOHD) is its potential application as an electrolyte solvent in next-generation lithium-ion batteries.
Researchers are particularly interested in DMDOHD's potential to address challenges associated with developing high-performance lithium-metal batteries. These challenges include:
2,5-Dioxahexanedioic Acid Dimethyl Ester, also known as Dimethyl 2,5-Dioxahexanedioate, is a chemical compound with the molecular formula C₆H₁₀O₆ and a molecular weight of 178.14 g/mol. It is characterized by its clear, colorless liquid form and has a boiling point of approximately 220 °C. The compound features two ester functional groups, which contribute to its reactivity and applications in various chemical processes .
The chemical behavior of 2,5-Dioxahexanedioic Acid Dimethyl Ester is primarily influenced by its ester groups. It can undergo hydrolysis in the presence of water or acidic conditions to yield 2,5-Dioxahexanedioic acid and methanol. Additionally, it can participate in transesterification reactions, where it reacts with alcohols to form different esters. The compound may also engage in condensation reactions with various nucleophiles due to the electrophilic nature of the carbonyl carbon in the ester groups .
The synthesis of 2,5-Dioxahexanedioic Acid Dimethyl Ester can be achieved through several methods:
2,5-Dioxahexanedioic Acid Dimethyl Ester finds utility in various fields:
Several compounds share structural similarities with 2,5-Dioxahexanedioic Acid Dimethyl Ester:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,5-Dimethylhexanedioic Acid | C₈H₁₄O₄ | Contains additional methyl groups; larger size |
Dimethyl Malonate | C₅H₈O₄ | Similar ester structure; used in synthesis |
Diethyl Succinate | C₈H₁₄O₄ | Different alkyl groups; used in polymer chemistry |
Uniqueness: The unique aspect of 2,5-Dioxahexanedioic Acid Dimethyl Ester lies in its dual ether and ester functionalities that enhance its reactivity compared to other similar compounds. This allows for diverse applications in organic synthesis and polymer chemistry that may not be achievable with simpler esters .
2,5-Dioxahexanedioic Acid Dimethyl Ester (CAS 88754-66-9) emerged as a synthetic compound of interest in the late 20th century, coinciding with advancements in carbonate chemistry and polymer electrolyte research. Its development is rooted in the broader exploration of dicarbonate and glycolate derivatives for industrial and energy storage applications. Early synthetic routes involved transesterification reactions between diols and dialkyl carbonates, catalyzed by solid bases or acid catalysts. For instance, a 2019 patent detailed its synthesis via the reaction of aliphatic diols with dimethyl carbonate under alkaline conditions, achieving high yields through optimized catalytic processes. The compound gained prominence in the 2020s as a critical solvent for lithium-based battery electrolytes due to its unique electrochemical stability.
The systematic IUPAC name 2-methoxycarbonyloxyethyl methyl carbonate reflects its structural composition:
Alternative designations include:
Its molecular formula ($$ \text{C}6\text{H}{10}\text{O}_6 $$) and weight (178.14 g/mol) classify it as a symmetrical dicarbonate ester. The compound falls under the broader category of aliphatic carbonates, distinguished by its ether-oxygen linkages and ester functionalities.
The molecule’s architecture combines key features that enhance its utility in advanced applications:
Structural Feature | Functional Role |
---|---|
Ether linkages ($$ \text{OCH}2\text{CH}2\text{O} $$) | Improve flexibility and solvation capacity |
Methyl ester groups ($$ \text{COOCH}_3 $$) | Provide electrochemical stability |
Symmetrical geometry | Facilitate uniform coordination with cations |
This configuration enables weak Li$$^+$$ coordination, critical for lithium-ion battery electrolytes, while maintaining oxidative stability up to 5.2 V vs. Li/Li$$^+$$. Comparative analysis with related compounds highlights its unique properties:
Property | 2,5-Dioxahexanedioic Acid Dimethyl Ester | Dimethyl Carbonate | Diglyme |
---|---|---|---|
Dielectric Constant | 1.24 (20°C) | 3.0 | 7.3 |
Anodic Stability (V) | 5.2 | 4.3 | 3.6 |
Li$$^+$$ Solvation | Weak | Moderate | Strong |
Such characteristics make it indispensable in high-voltage battery systems, where conventional carbonates decompose prematurely.
Recent studies (2023–2024) focus on three primary domains:
1. Energy Storage
2. Organic Synthesis
3. Antimicrobial Research